Bis(2-methoxyethyl) adipate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNUDCCYWKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCCCC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059329 | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-00-3 | |
| Record name | 1,6-Bis(2-methoxyethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-methoxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7329 | |
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| Record name | Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(2-METHOXYETHYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y117KBL7C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Environmental Behavior, Fate, and Transport Mechanisms
Sources and Environmental Release Pathways
Adipate (B1204190) esters, including compounds structurally related to bis(2-methoxyethyl) adipate, are released into the environment from various industrial activities. A prominent example is di(2-ethylhexyl) adipate (DEHA), which is widely used as a plasticizer. nih.gov Industrial facilities are a significant source of its environmental release. For instance, in the United States in 1994, air emissions of DEHA from 148 industrial facilities were reported to be approximately 315,000 kg. nih.govwho.int These emissions can occur during its manufacturing, distribution, and processing, such as in the blending of polyvinyl chloride (PVC). nih.govwho.int
Industrial discharges also contribute to the presence of adipates in water systems. In 1994, surface water discharges of DEHA from industrial facilities in the U.S. amounted to 560 kg. nih.govwho.int Data from Canada shows that between 2013 and 2022, the majority of reported DEHA releases were into the air, with chemical manufacturing, plastics and rubber industries being major contributors. canada.ca Wastewater from publicly-owned treatment works and chemical manufacturing plants are also recognized sources of adipates. epa.gov The manufacturing process of adipic acid, a precursor to adipate esters, can also lead to emissions, notably of nitrous oxide (N₂O). tandfonline.com
Table 1: Industrial Releases of Di(2-ethylhexyl) adipate (DEHA) in the USA (1994)
| Release Pathway | Amount (kg) |
|---|---|
| Atmospheric Emissions | ~315,000 |
| Surface Water Discharges | 560 |
Source: Environmental Protection Agency, 1996 nih.govwho.int
This compound, like other adipate plasticizers, is not chemically bound to the polymer matrix in which it is used. nih.gov This allows it to leach and migrate from formulated products into the surrounding environment. canada.canih.gov This process is a significant pathway for its entry into various environmental compartments, including soil, water, and air. canada.ca
A primary source of this migration is from plastic products, particularly those made of PVC, where adipates are used to enhance flexibility. nih.govepa.govnih.gov For example, DEHA is known to leach from PVC food packaging, such as cling films, into food products. nih.govresearchgate.netbohrium.com The rate and extent of this migration can depend on several factors, including the fat and moisture content of the food, contact time, and temperature. researchgate.netnih.gov Studies have shown significant migration of DEHA from PVC film into cheeses, with levels reaching up to 429 mg/kg. nih.gov The migration process is not limited to food packaging; building materials such as PVC flooring, adhesives, and wallpaper can also be sources of adipate emissions into the indoor environment. researchgate.net Over time, the degradation of plastic materials in the environment leads to the continuous release of these additives. mdpi.com
Environmental Partitioning and Distribution
The environmental distribution of adipate esters like this compound is governed by their physicochemical properties, which dictate their behavior at the interfaces of air, water, and soil. For the related compound DEHA, it is considered a semi-volatile organic compound (SVOC). nih.gov In the atmosphere, DEHA can exist in both vapor and particulate phases. canada.caepa.govcpsc.gov The vapor phase is subject to degradation, while the particulate phase can be removed from the air through wet and dry deposition, subsequently entering soil and water systems. canada.caepa.gov
Due to its low water solubility, a compound like DEHA, when released into an aquatic environment, is likely to partition from the water column to sediment and biota. nih.govwho.int Its density, which is slightly less than water, means it may float but can also form emulsions. oecd.org The Henry's Law Constant for DEHA indicates slow volatilization from water. epa.govoecd.org In soil, the mobility of adipates is generally low. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for DEHA suggests it will be relatively immobile and not prone to leaching into groundwater. epa.govcpsc.gov Instead, it is expected to adsorb to soil particles. epa.gov
The hydrophobic nature of many adipate plasticizers leads to their strong association with particulate matter and sediments in aquatic environments. nerc.ac.ukresearchgate.net This sorption process is a key factor controlling their long-term fate and distribution. researchgate.net For related compounds like phthalate (B1215562) esters and DEHA, studies have shown that they have a high affinity for the organic fraction of suspended matter and sediment. nerc.ac.ukacs.org
The process of sorption to particulates can be relatively rapid. nih.gov The extent of sorption depends on the characteristics of both the chemical and the particulate matter, such as particle size and organic content. nih.govslu.se For example, DEHA shows a tendency to adsorb to particles and accumulate in sediment. nih.govcpsc.gov It has been observed that concentrations of these plasticizers are often higher in sediment than in the overlying water. nerc.ac.uk This interaction with sediment can limit their transport in water but also creates a reservoir from which they can potentially be released back into the ecosystem. cpsc.gov The presence of dissolved or suspended organic matter in the water can also influence the leaching and partitioning behavior of these compounds. nerc.ac.uk
Table 2: Environmental Partitioning Properties of Di(2-ethylhexyl) adipate (DEHA)
| Property | Value/Description | Implication |
|---|---|---|
| Log Kow | >6.11 | High potential for sorption to organic matter and bioaccumulation. epa.gov |
| Water Solubility | <0.005 mg/L to 0.78 mg/L | Low solubility leads to partitioning into sediment. epa.govoecd.org |
| Vapor Pressure | 8.5 x 10⁻⁷ mmHg at 25°C | Exists in both vapor and particulate phases in air. epa.gov |
| Koc | 5,004 - 48,600 (estimated) | Relatively immobile in soil, strong sorption to soil organic carbon. epa.gov |
Degradation and Transformation Processes in the Environment
This compound and related adipate esters are subject to various degradation and transformation processes in the environment, which determine their persistence. These processes include both abiotic and biotic pathways.
Abiotic degradation can occur through processes like hydrolysis and photolysis. oecd.org Hydrolysis of DEHA is generally slow but can be significant in alkaline conditions (pH 9 or higher). epa.govoecd.org In the atmosphere, the vapor phase of DEHA can be degraded relatively quickly by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 16 hours. epa.govcpsc.gov Direct photolysis is also considered a possible degradation route due to the presence of functional groups that absorb UV light. cpsc.gov
Biodegradation is a major degradation pathway for adipate esters. canada.caepa.gov Studies on DEHA have shown that it is readily biodegradable in activated sludge systems, with a half-life of approximately 2.7 days. who.intepa.gov The degradation process for diester plasticizers typically involves the sequential hydrolysis of the ester bonds, forming a monoester and then the corresponding acid (e.g., adipic acid) and alcohol. nih.govmdpi.com In soil, the degradation of adipates can be carried out by microorganisms that use them as a carbon source. researchgate.netrsc.org This microbial degradation is a key process in the removal of these compounds from the soil environment. mdpi.com
Hydrolytic Stability and Breakdown Products
Table 1: Hydrolysis Data for this compound
| Parameter | Description | Reference |
| Reaction | Hydrolysis | |
| Breakdown Products | Adipic Acid, 2-Methoxyethanol (B45455) | |
| Catalysts | Acid or Base |
Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems
Biodegradation is a significant process for the removal of adipate esters from the environment. Studies on various aliphatic adipate diesters have demonstrated their susceptibility to microbial degradation in both aquatic and terrestrial systems. nih.govnih.gov
In aquatic environments, such as those simulated by activated sludge systems, rapid primary biodegradation of adipate esters has been observed. nih.govnih.gov For instance, studies on di-n-hexyl adipate, di(2-ethylhexyl) adipate, and di(heptyl, nonyl) adipate showed high levels of primary biodegradation within 24 hours. nih.govnih.gov Furthermore, ultimate biodegradation, as measured by carbon dioxide evolution, has been shown to be extensive over a period of 35 days for several adipate esters. nih.govnih.gov This suggests that compounds like this compound would likely not persist in environments with mixed microbial populations. nih.gov The biodegradation of poly(butylene adipate terephthalate) (PBAT) in various aquatic systems (wastewater, freshwater, and seawater) also indicates that the type of aquatic system influences the rate of degradation, with the highest rates observed in wastewater. nih.gov
In terrestrial systems, the biodegradation of adipate esters is also an important fate process. Research on new adipate plasticizers based on adipic acid and ethoxylated butanol has focused on their biodegradation mechanisms and resulting metabolites in soil. researchgate.net The fungal resistance of these compounds is often evaluated to assess their potential for biodegradation. researchgate.net
The initial step in the microbial metabolism of adipate esters is typically the enzymatic hydrolysis of the ester linkage by esterases, releasing the parent alcohol and dicarboxylic acid. These breakdown products are then further metabolized by microorganisms.
Table 2: Biodegradation of Related Adipates
| System | Adipate Ester(s) | Findings | Reference |
| Activated Sludge | di-n-hexyl adipate, di(2-ethylhexyl) adipate, di(heptyl, nonyl) adipate | 67% to >99% primary biodegradation in 24 hours. | nih.govnih.gov |
| Activated Sludge | Three aliphatic adipic acid diesters and one polyester | >75% of theoretical CO2 evolved in 35 days. | nih.govnih.gov |
| Aquatic Systems (Wastewater, Freshwater, Seawater) | Poly(butylene adipate terephthalate) (PBAT) | Highest biodegradation rate in wastewater (25.6% in 30 days). | nih.gov |
| Soil | Alkyl butoxyethyl adipates | Fungal resistance testing indicates potential for biodegradation. | researchgate.net |
Photolytic Degradation and Atmospheric Chemistry
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For organic compounds in the environment, this process can be a significant removal pathway, particularly in the atmosphere and surface waters. While specific studies on the photolytic degradation of this compound are limited, the behavior of related compounds provides some insight.
Adipic acid itself is not expected to undergo significant direct photolysis. oecd.org However, esters of adipic acid can undergo photolysis, and this process can be influenced by the specific alcohol moiety and the presence of other substances. harvard.edu For some esters, photolysis can be a rapid process with short half-lives. researchgate.net
In the atmosphere, the primary degradation mechanism for many organic compounds is reaction with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key determinant of a compound's atmospheric lifetime. This compound is listed as a hazardous air pollutant (HAP) under the glycol ethers category, indicating its potential for atmospheric presence. coleparmer.comnc.gov The atmospheric chemistry of such compounds is complex and can lead to the formation of various secondary pollutants.
Table 3: Photolytic Degradation and Atmospheric Chemistry Considerations
| Process | Compound/Class | Key Information | Reference |
| Photolysis | Adipic acid | Not a significant removal pathway. | oecd.org |
| Photolysis | Adipate esters | Can undergo photolysis, with reactivity dependent on structure. | harvard.edu |
| Atmospheric Degradation | This compound | Listed as a Hazardous Air Pollutant (HAP) under the glycol ethers category. | coleparmer.comnc.gov |
Toxicological Profiles and Mechanistic Investigations
Toxicokinetics of Bis(2-methoxyethyl) Adipate (B1204190) and its Metabolites
The toxicokinetics of a substance describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion. While specific data on bis(2-methoxyethyl) adipate is limited, its toxicokinetic profile can be largely inferred from studies on structurally similar compounds, particularly other adipate esters and compounds containing the 2-methoxyethyl moiety.
Absorption and Distribution Studies
By analogy with related compounds, it is anticipated that this compound can be absorbed through oral, dermal, and inhalation routes. Following absorption, it is likely distributed throughout the body. Studies on other adipate esters, such as di(2-ethylhexyl) adipate (DEHA), have shown rapid absorption from the gastrointestinal tract in animal models, with subsequent distribution to various tissues. nih.govoecd.org Similarly, the metabolite 2-methoxyethanol (B45455) (2-ME) is known to be readily absorbed and distributed systemically. researchgate.net
A physiologically based pharmacokinetic (PBPK) model developed for 2-ME and its metabolite in pregnant mice described its disposition in maternal tissues as flow-limited, based on in vitro-determined tissue partition coefficients. nih.gov This suggests that blood flow to various organs is a key determinant of the distribution of this metabolite. Given that this compound is metabolized to 2-ME, its distribution pattern is expected to be influenced by the distribution of this primary metabolite.
Metabolic Pathways: Hydrolysis to 2-Methoxyethanol and Further Oxidation
The primary metabolic pathway for this compound is expected to be hydrolysis by esterases, enzymes prevalent in the liver, intestines, and blood plasma. This enzymatic action cleaves the ester bonds, yielding adipic acid and two molecules of 2-methoxyethanol (2-ME). This metabolic step is analogous to the hydrolysis of other phthalate (B1215562) and adipate esters. nih.govindustrialchemicals.gov.au
Following its formation, 2-methoxyethanol is further metabolized. The principal and most toxicologically significant metabolic step is its oxidation to methoxyacetic acid (MAA) by the enzyme alcohol dehydrogenase. wikipedia.org This conversion is considered an activation step, as MAA is the metabolite primarily responsible for the toxic effects associated with 2-ME exposure. wikipedia.orgnih.gov MAA can then enter the Krebs cycle, where it may form methoxycitrate. wikipedia.org Studies on the related compound bis(2-methoxyethyl) ether have also identified methoxyacetic acid as a major urinary metabolite. nih.gov
Metabolic Pathway of this compound
| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Enzymes |
| This compound | 2-Methoxyethanol (2-ME) | Methoxyacetic Acid (MAA) | Esterases, Alcohol Dehydrogenase |
| Adipic Acid | Esterases |
Excretion Kinetics and Routes
Following metabolism, the resulting water-soluble metabolites are primarily excreted from the body via urine. Studies on related adipate esters, such as DEHA, in rats have demonstrated that the majority of the administered dose is excreted within 48 hours, predominantly in the urine and as respiratory carbon dioxide. nih.gov For instance, after oral administration of radiolabelled DEHA to rats, almost the entire dose was excreted within 48 hours. nih.gov
The elimination half-life of the toxic metabolite, methoxyacetic acid, has been shown to be significantly longer in humans compared to rodents, which has important implications for potential accumulation and toxicity with repeated exposure. researchgate.net In studies with bis(2-methoxyethyl) ether, approximately 86% to 90% of the administered radioactivity was excreted in the urine within 96 hours in rats, with (2-methoxyethoxy)acetic acid and methoxyacetic acid being the identified metabolites. nih.gov
Cellular and Molecular Mechanisms of Toxicity
The toxicity of this compound at the cellular and molecular level is largely attributed to its metabolite, methoxyacetic acid (MAA). MAA is known to interfere with crucial cellular processes, leading to a range of adverse effects.
Genotoxicity and DNA Damage Assessment
The metabolite methoxyacetic acid has been implicated in developmental toxicity, and it is postulated that it may interfere with the synthesis of essential macromolecules, such as DNA. nih.gov It is speculated that methoxyacetate (B1198184) can enter into biochemical reactions analogous to those of acetate, potentially leading to the generation of abnormal macromolecules that disrupt normal development. nih.gov This interference with fundamental biosynthetic pathways could indirectly contribute to DNA damage or genomic instability.
Oxidative Stress Induction and Antioxidant Defense System Perturbations
Exposure to certain plasticizers and their metabolites has been associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. While direct studies on this compound are lacking, the metabolic processes involved suggest a potential for oxidative stress.
The metabolism of xenobiotics, including the oxidation of 2-methoxyethanol to methoxyacetic acid, can generate ROS as byproducts. An overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and oxidative DNA damage. mdpi.com This damage can, in turn, trigger inflammatory responses and contribute to cellular dysfunction.
The cellular antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), works to neutralize ROS and mitigate oxidative damage. mdpi.comexplorationpub.com Persistent exposure to compounds that induce oxidative stress can overwhelm this defense system, leading to a state of chronic oxidative stress and associated pathologies. The testicular toxicity observed with 2-methoxyethanol exposure, for instance, is thought to involve mechanisms related to oxidative stress.
Mutagenicity and Carcinogenicity Considerations
Direct and comprehensive studies evaluating the mutagenicity and carcinogenicity of this compound are limited. Material Safety Data Sheets (MSDS) for the compound indicate that its toxicological properties have not been fully investigated. coleparmer.com Available safety documentation consistently states that this compound is not listed as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), and the National Toxicology Program (NTP). coleparmer.comangenechemical.com
Reproductive and Developmental Toxicology Research
The reproductive and developmental toxicity of this compound is primarily understood through analogy with its expected metabolites, 2-methoxyethanol (2-ME) and methoxyacetic acid (MAA), as well as structurally related compounds like di(2-methoxyethyl) phthalate (DMEP).
Effects on Gonadal Function and Fertility (e.g., analogy to related methoxyethyl compounds)
The testicular toxicity of 2-methoxyethanol (2-ME), a primary metabolite of this compound, is well-documented across multiple animal species. uzh.ch Exposure in male animals has been shown to cause damage to the germinal epithelium of the testes, affecting all stages of spermatogenesis. uzh.ch
Key findings from studies on related methoxyethyl compounds include:
Testicular Atrophy and Sterility : Exposure of male animals to 2-ME has resulted in testicular atrophy and sterility. cdc.gov
Sperm Abnormalities : In rats, 2-ME exposure led to a dose-related decline in epididymal sperm count and testicular spermatid count, an increase in abnormally shaped sperm, and reduced fertility. nih.gov
Reduced Testicular Weight : The related compound di(2-methoxyethyl) phthalate (DMEP) induced decreases in testes weight in rats and mice. industrialchemicals.gov.au Histopathological examination revealed atrophy of the seminiferous tubules and degeneration of sperm. industrialchemicals.gov.au
These effects are believed to be caused by methoxyacetic acid (MAA), the active metabolite of 2-ME. wikipedia.org Given that this compound can be hydrolyzed to 2-methoxyethanol, it is anticipated that it may cause similar adverse effects on fertility. industrialchemicals.gov.au
Table 1: Summary of Reproductive Effects in Male Animals for Methoxyethyl Compounds
| Compound | Species | Observed Effects | Citation |
|---|---|---|---|
| 2-Methoxyethanol (2-ME) | Rat | Testicular atrophy, reduced fertility, decreased sperm count, increased sperm abnormalities. | cdc.govnih.gov |
| 2-Methoxyethanol (2-ME) | Rabbit | Testicular damage to germinal epithelium. | uzh.ch |
| Di(2-methoxyethyl) phthalate (DMEP) | Rat | Decreased testes weight, seminiferous tubule atrophy, sperm degeneration. | industrialchemicals.gov.au |
| Di(2-methoxyethyl) phthalate (DMEP) | Mouse | Significantly reduced testes weight. | industrialchemicals.gov.au |
Endocrine Disruption Potential and Mechanisms (e.g., analogy to related adipates)
While direct studies on the endocrine-disrupting potential of this compound are lacking, research on other adipate plasticizers, such as di(2-ethylhexyl) adipate (DEHA), provides insight. Some studies have reported that adipates like DEHA may have endocrine-disrupting effects. researchgate.netmdpi.com
One identified mechanism of action for alternate plasticizers involves interference with hormone transport. A study on DEHA found that it binds to the ligand-binding pocket of human sex hormone-binding globulin (SHBG). nih.gov This binding suggests that DEHA may interfere with the normal binding of steroids to SHBG, potentially leading to a dysfunction in sex steroid homeostasis. nih.gov Phthalate esters, which share structural similarities with adipates, are well-known endocrine disruptors that can interfere with reproductive development. nih.gov Although one in-vitro study found that di(2-methoxyethyl) phthalate (DMEP) did not possess estrogenic activity, the broader class of phthalates and related plasticizers is a significant area of research for endocrine disruption. industrialchemicals.gov.auresearchgate.net
Systemic Organ Toxicity
Hematopoietic and Lymphatic System Effects (e.g., analogy to related methoxyethyl compounds)
Exposure to 2-methoxyethanol (2-ME), the likely metabolite of this compound, is known to cause toxicity to the hematopoietic (blood-forming) and lymphatic systems. scbt.com The bone marrow is a primary target of 2-ME toxicity. wikipedia.org
Reports in both humans and animals have documented these effects:
Anemia and Blood Cell Damage : Prolonged exposure to 2-ME can damage blood cells, leading to conditions such as macrocytic anemia (abnormally large red blood cells) and granulocytopenia (a reduction in certain white blood cells). wikipedia.orgnj.gov
Bone Marrow Depression : Clinical case studies of workers exposed to 2-ME have described evidence of bone marrow depression. cdc.gov
Thymus Weight Decrease : In repeated dose studies, the related compound di(2-methoxyethyl) phthalate (DMEP) caused a major decrease in thymus weight in rats. industrialchemicals.gov.au The thymus is a vital organ of the lymphatic system.
These systemic effects underscore the potential for this compound, through its metabolism to 2-ME, to adversely affect the blood and lymphatic systems. scbt.com
Hepatic and Renal System Manifestations
The toxicological effects of this compound (BMEA) on the hepatic and renal systems are not extensively documented in publicly available literature. However, some sources allude to potential for toxicity. For instance, BMEA is noted to have a higher toxicity profile in some contexts, though specific details on liver or kidney damage are not provided. smolecule.com Chemical safety guidelines from various institutions list BMEA among other chemicals that may pose health risks, with some documents mentioning the potential for renal failure in the context of general chemical exposure, although not specifically linked to BMEA. drexel.edutamiu.edu It is important to note that the toxicological properties of BMEA have not been fully investigated. coleparmer.com
In contrast, studies on a related adipate, di(2-ethylhexyl) adipate (DEHA), have shown evidence of liver effects in animal models. Oral administration of DEHA in mice led to an increased incidence of hepatocellular adenomas and carcinomas. who.intnih.gov While these findings pertain to DEHA, they highlight a potential area of concern for adipate esters as a class, underscoring the need for specific studies on BMEA's effects on the liver and kidneys. The metabolism of BMEA is expected to yield adipic acid and 2-methoxyethanol, and the latter is known to have toxic properties.
Human Health Risk Assessment Methodologies
Exposure Assessment Paradigms in Occupational and Consumer Settings (e.g., for related adipates)
Assessing human exposure to adipate plasticizers is crucial for understanding potential health risks. For related adipates like di(2-ethylhexyl) adipate (DEHA), exposure can occur in both occupational and consumer settings. who.intnih.gov
Occupational Exposure: Occupational exposure to adipates can occur via inhalation of aerosols and dermal contact during manufacturing and processing. who.intnih.gov However, for many adipates, there is a lack of specific occupational exposure assessments. oup.com For DEHA, while potential for exposure exists in industries using it as a plasticizer, specific measurement data in manufacturing settings are not readily available. who.intnih.gov The use of closed systems and good industrial hygiene practices, including personal protective equipment, are intended to minimize exposure. oecd.org
Consumer Exposure: For the general population, the primary source of exposure to adipates like DEHA is through the migration of the plasticizer from food packaging materials, particularly into fatty foods. who.intnih.gov Adipates are used in a variety of consumer products, including toys, gloves, and vinyl flooring. nih.gov Exposure can occur through ingestion, skin absorption, and inhalation of dust containing these plasticizers. nih.gov Biomonitoring studies have detected metabolites of some adipates in the general population, indicating widespread background exposure. oup.com
| Exposure Setting | Primary Routes of Exposure | Key Considerations for Related Adipates (e.g., DEHA) |
|---|---|---|
| Occupational | Inhalation (aerosols), Dermal Contact | Lack of extensive exposure monitoring data. oup.com Reliance on engineering controls and personal protective equipment. oecd.org |
| Consumer | Ingestion (migration from food packaging), Dermal Contact, Inhalation (household dust) | Food is a major source of exposure. who.int Widespread use in consumer products leads to background exposure. oup.comnih.gov |
In Vitro to In Vivo Extrapolation Models
In vitro to in vivo extrapolation (IVIVE) models are increasingly important tools in chemical risk assessment, allowing scientists to predict the potential effects of a substance in a whole organism based on data from cell-based assays. frontiersin.orgnih.gov These models integrate data on a chemical's physicochemical properties, in vitro bioactivity, and its absorption, distribution, metabolism, and excretion (ADME) to estimate the external dose that would be required to produce the concentrations at which effects are observed in vitro. nih.govresearchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is a key component of IVIVE. frontiersin.orgfrontiersin.org PBPK models are mathematical representations of the body's compartments and the physiological processes that govern a chemical's movement and transformation. frontiersin.org By parameterizing these models with in vitro data (such as hepatic clearance) and in silico predictions (like partition coefficients), researchers can simulate the biokinetics of a chemical and extrapolate from an in vitro concentration to an in vivo dose. frontiersin.orgfrontiersin.org This approach has been applied to plasticizers like di(2-ethylhexyl) adipate (DEHA) and di-(2-propylheptyl) phthalate (DPHP). frontiersin.orgfrontiersin.org The goal of IVIVE is to provide a more efficient and humane approach to toxicity testing, reducing the reliance on animal studies. nih.gov
Comparative Toxicological Research with Alternative Plasticizers
This compound is one of many alternative plasticizers that have entered the market as replacements for regulated phthalate esters. acs.orgsu.se However, there is a general lack of comprehensive toxicological data for many of these alternatives, leading to concerns about "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to have similar or different adverse effects. acs.orgrsc.org
Adipates, as a class, are often used in blends with other plasticizers to achieve desired properties, such as good performance at low temperatures. su.se When compared to traditional phthalates like DEHP, some alternative plasticizers, including certain adipates, have been shown to have different toxicological profiles. For example, some studies have indicated that certain maleate- and fumarate-based alternative plasticizers may have more detrimental effects on male germline stem cells compared to dibenzoate and succinate (B1194679) derivatives. nih.gov
Applications and Functional Properties in Materials Science Research
Bis(2-methoxyethyl) Adipate (B1204190) as a Plasticizer in Polymer Systems
Bis(2-methoxyethyl) adipate is utilized as a plasticizer to improve the flexibility, durability, and processability of polymeric materials. It is particularly noted for its use in polar polymers like polyvinyl chloride (PVC), where it enhances cold flexibility. The moderate polarity imparted by its 2-methoxyethyl groups contributes to its compatibility with such polymers.
The addition of plasticizers like adipate esters to a polymer matrix is a well-established method for modifying its mechanical and thermal characteristics. ijiert.org The primary function of a plasticizer is to insert itself between polymer chains, thereby reducing the intermolecular forces that hold the chains together. ijiert.orgspecialchem.com This leads to several key changes in the polymer's properties:
Increased Flexibility and Elongation: By reducing the rigidity of the polymer network, plasticizers increase the material's flexibility and its ability to elongate without breaking. ijiert.orgrsc.org This is a direct result of the increased free volume between polymer chains, allowing them to move more freely past one another. ijiert.org
Reduced Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Plasticizers lower the Tg of a polymer, expanding the temperature range in which the material remains flexible and less brittle. mdpi.comnih.gov For example, studies on other adipate plasticizers have shown a significant decrease in the Tg of polymers like poly(L-lactide) (PLLA) and polyvinyl chloride (PVC). rsc.orgnih.gov
Altered Tensile Strength and Modulus: While increasing flexibility, the addition of plasticizers generally leads to a decrease in tensile strength and elastic modulus. researchgate.net This trade-off is a fundamental aspect of plasticization, where hardness is exchanged for ductility. redalyc.org
The effectiveness of an adipate plasticizer is influenced by its chemical structure, including its molecular weight and the nature of its alcohol groups. mdpi.comresearchgate.net For instance, longer alkyl chains in adipate esters can more effectively shield the polymer chains from each other, leading to greater flexibility. mdpi.com
Table 1: Conceptual Effects of Adipate Plasticizers on Polymer Properties
| Property | Effect of Adipate Plasticizer Addition | Conceptual Rationale |
| Glass Transition Temperature (Tg) | Decrease | Reduces intermolecular forces, allowing for chain movement at lower temperatures. mdpi.comnih.gov |
| Flexibility/Elongation at Break | Increase | Increases free volume between polymer chains, enhancing mobility. ijiert.orgrsc.org |
| Tensile Strength | Decrease | Weakens the overall polymer network by separating polymer chains. researchgate.netredalyc.org |
| Elastic Modulus | Decrease | Reduces the material's stiffness. researchgate.netredalyc.org |
The compatibility of a plasticizer with a polymer is crucial for achieving a stable and effective plasticized material. specialchem.com Good compatibility ensures that the plasticizer is evenly distributed throughout the polymer matrix and does not phase separate over time. ijiert.org
The principle of "like dissolves like" is central to plasticizer compatibility. Polar plasticizers, such as those with ether linkages like this compound, are generally more compatible with polar polymers like PVC. specialchem.com The interaction occurs through the insertion of the plasticizer's ester groups between the polymer chains, which disrupts the polymer-polymer interactions and increases flexibility.
Theories explaining plasticizer-polymer interaction include:
Lubrication Theory: This theory posits that plasticizer molecules act as lubricants, shielding polymer chains from one another and reducing intermolecular friction, which in turn increases flexibility. specialchem.comkinampark.com
Gel Theory: This theory suggests that the plasticized polymer exists in a gel-like state, where a three-dimensional network is formed through weak secondary bonding forces between the polymer and the plasticizer. These weak bonds are easily disrupted under stress, allowing for flexibility. kinampark.com
For effective plasticization, the attractive forces between the plasticizer and polymer molecules should be similar in magnitude to the forces between the polymer molecules themselves. specialchem.com If the plasticizer-plasticizer interactions are significantly stronger, the plasticizer will not effectively integrate into the polymer matrix. specialchem.com
A significant consideration for the use of plasticizers is their potential to migrate out of the polymer matrix. mdpi.com Since plasticizers are not chemically bonded to the polymer, they can leach out over time, particularly when the material comes into contact with fatty or oily substances, or is subjected to heat. mdpi.cominflibnet.ac.in This is a particular concern for applications such as food packaging and medical devices. inflibnet.ac.innih.gov
This compound has been identified as a migrating compound from multilayer plastic packaging materials used for fruit puree and juices. spectroscopyonline.comchromatographyonline.commdpi.com The migration of adipate plasticizers, such as di(2-ethylhexyl) adipate (DEHA), from PVC films into food products is well-documented. inflibnet.ac.inresearchgate.netnih.gov The rate and extent of migration are influenced by several factors:
Food Composition: Fatty foods tend to accelerate the migration of lipophilic plasticizers like adipates. inflibnet.ac.inresearchgate.net
Contact Time and Temperature: Longer contact times and higher temperatures generally lead to increased migration. inflibnet.ac.innih.gov
Plasticizer Concentration: Higher initial concentrations of the plasticizer in the polymer can result in greater migration. inflibnet.ac.in
Polymer Structure: The specific type of polymer and its crystallinity can affect migration rates. researchgate.net
In the context of medical devices, plasticizers can leach from PVC-based products like infusion bags and tubing into the administered fluids. nih.govdoi.org Studies have shown that the migration of plasticizers from medical devices is influenced by the type of fluid, flow rate, and temperature. nih.govresearchgate.net While specific migration data for this compound from medical devices is limited in the provided search results, the general principles of plasticizer migration are applicable. The European Union has established regulations and specific migration limits for certain plasticizers in food contact materials to ensure consumer safety. inflibnet.ac.innih.gov
Table 2: Factors Influencing Adipate Plasticizer Migration
| Factor | Influence on Migration | Supporting Evidence |
| Fat Content of Contacting Medium | Higher fat content increases migration. | Adipate plasticizers migrate more readily into high-fat foods like cheese. inflibnet.ac.innih.gov |
| Temperature | Higher temperatures accelerate migration. | Heating foods in PVC packaging increases plasticizer migration. inflibnet.ac.in |
| Contact Time | Longer contact time leads to greater migration. | Migration of DEHA from PVC film into cheese increases with storage time. nih.gov |
| Type of Polymer | The polymer matrix affects migration rates. | Polymeric plasticizers generally have lower migration rates due to their higher molecular weight. researchgate.net |
Integration in Specialized Functional Formulations
The properties of adipate esters also make them relevant for research in specialized liquid formulations, such as hydraulic fluids, lubricants, and in the field of membrane technology.
Adipate esters are used as synthetic base oils (Group V) or as additives in lubricant and hydraulic fluid formulations. pacificspecialityoils.comasharrison.com.au They are particularly valued for their performance at low temperatures, exhibiting low pour points and good viscosity characteristics. pacificspecialityoils.com Their properties also include high flash points, good oxidative stability, and beneficial solvency and detergency. pacificspecialityoils.comatamanchemicals.com
In hydraulic fluids, which can contain a variety of chemical compounds, esters like adipates are included in some formulations. wikipedia.orgqclubricants.com When blended with other synthetic base oils, such as polyalphaolefins (PAOs), adipate esters can improve the solubility of additives and enhance seal compatibility. asharrison.com.auatamanchemicals.com Their use in applications like compressor and engine oils, gear oils, and metalworking fluids is driven by their favorable combination of properties, including thermal stability and low volatility. pacificspecialityoils.comatamanchemicals.com
In the field of membrane science, dibasic esters, including dimethyl adipate, are being explored as greener, less toxic solvents for the fabrication of polymeric membranes. diva-portal.orgrsc.org These solvents are biodegradable, non-carcinogenic, and readily available. rsc.org Research has shown that using dibasic esters as solvents in the production of polyvinylidene fluoride (B91410) (PVDF) membranes can lead to membranes with a bicontinuous structure, which enhances their mechanical performance and separation efficiency. rsc.org For example, membranes fabricated using these green solvents have demonstrated high flux and rejection rates in applications like the decontamination of synthetic nuclear wastewater. rsc.org
Furthermore, adipate esters have been studied for their effects on the permeation of chemical compounds through synthetic membranes. jst.go.jpcore.ac.uk The physical properties of the esters, such as their solubility and ability to be absorbed by the membrane material, can influence the transport of other substances across the membrane. jst.go.jpcore.ac.uk This has implications for designing controlled-release systems and understanding the transport of substances through barrier layers.
Research on Advanced Materials Incorporating Methoxyethyl Moieties
The incorporation of methoxyethyl moieties into polymer structures is a significant area of research in materials science. These groups can impart unique properties to the resulting materials, influencing their solubility, thermal response, and biocompatibility. This has led to the exploration of various polymers containing methoxyethyl groups for advanced applications.
Thermoresponsive Polymer Systems (e.g., poly(N,N-bis(2-methoxyethyl)acrylamide))
A notable example of a polymer system featuring methoxyethyl moieties is poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm or PMOEAm). This non-ionic, thermoresponsive polymer is of particular interest as it combines both amide and ethylene (B1197577) glycol ether motifs, which are classic chemical features of water-soluble polymers. researchgate.net
Synthesis and Properties:
PbMOEAm can be synthesized through controlled polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization and group-transfer polymerization (GTP). researchgate.netnih.gov These methods allow for the creation of well-defined polymers with low dispersity and controlled molar masses. researchgate.net The resulting polymer exhibits a lower critical solution temperature (LCST)-type phase transition in aqueous solutions. researchgate.net This means it is soluble at lower temperatures and becomes insoluble, or phase-separates, as the temperature is raised.
Factors Influencing Thermoresponsive Behavior:
The thermoresponsive properties of PbMOEAm can be finely tuned by several factors:
Molar Mass and End Groups: The cloud point (CP), which is the temperature at which the polymer solution becomes turbid upon heating, has been observed to increase with higher molar masses, eventually converging to around 46°C for a 1 wt% solution. researchgate.net The nature of the polymer end groups, introduced via the RAFT agents, also plays a crucial role. For instance, the presence of hydrophobic end groups can influence the cloud point. researchgate.net
Copolymerization: The thermoresponsive behavior can be significantly altered by copolymerizing N,N-bis(2-methoxyethyl)acrylamide (MOEAm) with other monomers. When copolymerized with a hydrophilic monomer like N,N-dimethylacrylamide (PDMAm), the cloud points of the resulting block copolymers are shifted to higher temperatures. researchgate.net For example, block copolymers with roughly equal-sized blocks of PbMOEAm and PDMAm exhibit a coil-to-globule transition at approximately 60°C. researchgate.net The structure of the copolymer, whether it is a block or statistical copolymer, also affects the cloud point temperature (Tcp). Statistical copolymers have been shown to have higher Tcp values than their block copolymer counterparts. nih.govmdpi.com
External Stimuli: The phase transition of PbMOEAm is also sensitive to the presence of salts. Following the Hofmeister series, different ions can either increase or decrease the cloud point. For example, a 0.2 M concentration of a kosmotropic anion like fluoride can lower the cloud point by about 10°C, whereas a chaotropic anion like thiocyanate (B1210189) can raise it by a similar amount. researchgate.net
Research Findings on Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm):
| Property | Observation | References |
| Polymerization Method | Reversible Addition-Fragmentation Transfer (RAFT), Group-Transfer Polymerization (GTP) | researchgate.netnih.gov |
| Thermoresponsive Behavior | Lower Critical Solution Temperature (LCST)-type phase transition | researchgate.net |
| Cloud Point (CP) | Increases with molar mass, converging at 46°C (1 wt% solution) | researchgate.net |
| Effect of Hydrophobic End Groups | Lowers the cloud point | researchgate.net |
| Copolymerization with PDMAm | Shifts cloud point to higher temperatures (around 60°C for equal block sizes) | researchgate.net |
| Effect of Salts (0.2 M) | Fluoride (kosmotropic) lowers CP by ~10°C; Thiocyanate (chaotropic) raises CP by ~10°C | researchgate.net |
Design of Functional Polymers with Tailored Properties
The design of functional polymers with specific, tailored properties is a cornerstone of modern materials science. acs.org The incorporation of methoxyethyl moieties is one of many strategies employed to impart desired functionalities. These functionalities can range from stimuli-responsiveness to altered surface properties, making them suitable for a wide array of applications. acs.orgresearchgate.net
The chemical versatility of monomers containing methoxyethyl groups allows for their use in various polymerization techniques to create polymers with controlled architectures and functionalities. sigmaaldrich.com For example, the presence of short aliphatic side chains, such as 2-methoxyethyl N-substituents, can confer good water solubility to polypeptoids, a class of polymers with excellent biocompatibility and biodegradability. encyclopedia.pub
The overarching goal in designing functional polymers is to create materials that can perform specific tasks, often in response to external stimuli like temperature, pH, or light. nih.govmdpi.com This is achieved by carefully selecting the monomer units and the polymerization method. For instance, the copolymerization of monomers with different properties, such as hydrophilic and hydrophobic monomers, is a common approach to create amphiphilic polymers that can self-assemble into various nanostructures. nih.gov
In the context of polyesters, functional groups can be introduced into the polymer backbone to create materials with specific properties. For example, poly(sorbitol adipate) can be synthesized via enzymatic catalysis, leaving secondary hydroxyl groups available for further modification. nih.gov This allows for the "grafting" of other polymer chains, such as poly(ethylene glycol) mono methyl ether, to create graft copolymers with tailored properties for applications like drug delivery. nih.gov
While "this compound" is primarily known as a plasticizer, the principles of functional polymer design could be extended to its constituent parts. For instance, monomers derived from adipic acid or 2-methoxyethanol (B45455) could be incorporated into polymer chains to modify their properties. The methoxyethyl group, in particular, is a valuable component in the design of thermoresponsive and hydrophilic polymers. mdpi.comacs.org The ability to tailor polymer properties by incorporating such functional moieties is a powerful tool in the development of advanced materials for a variety of technological and biomedical applications. mdpi.comresearchgate.net
Regulatory Science and Policy Implications for Research
Hazard Classification and Regulatory Categorization (e.g., Glycol Ethers, HAPs)
Bis(2-methoxyethyl) adipate (B1204190) is subject to various hazard classifications and regulatory categorizations that directly impact research and commercial use. A significant classification is its inclusion within the "glycol ethers" category. nc.govepa.gov Under the U.S. Clean Air Act, certain glycol ethers are listed as hazardous air pollutants (HAPs), which are compounds known or suspected to cause cancer or other serious health effects. coleparmer.comepa.gov Specifically, bis(2-methoxyethyl) adipate, listed as a glycol ether, is subject to the reporting requirements of Section 313 of SARA Title III and 40 CFR Part 373. coleparmer.com This mandates that facilities manufacturing, processing, or otherwise using this chemical above certain thresholds report their releases and other waste management activities.
The U.S. Environmental Protection Agency (EPA) has modified the glycol ethers category over time, excluding certain compounds like surfactant alcohol ethoxylates and ethylene (B1197577) glycol monobutyl ether (EGBE). nc.govepa.gov However, this compound remains on the list. nc.gov
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
H302: Harmful if swallowed. angenechemical.com
H315: Causes skin irritation. angenechemical.comnih.govchemicalbook.com
H319: Causes serious eye irritation. angenechemical.comnih.govchemicalbook.com
H335: May cause respiratory irritation. angenechemical.comnih.govchemicalbook.com
Furthermore, it is categorized as a peroxide-forming chemical, which presents handling and storage risks. nih.govsu.se This classification necessitates specific safety protocols to prevent the formation of explosive peroxides. su.se
Methodologies for Migration and Release Studies for Regulatory Compliance
A key area of research driven by regulatory concerns is the study of migration and release of this compound from materials, particularly food packaging. spectroscopyonline.commdpi.com Regulatory bodies like the European Commission have established frameworks, such as Regulation (EU) No. 10/2011, that set specific migration limits (SMLs) for substances used in plastic food contact materials (FCMs). mdpi.com These regulations require manufacturers to assess the potential migration of both intentionally added substances (IAS) and non-intentionally added substances (NIAS) under worst-case conditions using food simulants. mdpi.com
Research in this area focuses on developing and validating analytical methodologies to detect and quantify the migration of this compound. High-resolution mass spectrometry, particularly liquid chromatography-quadrupole time-of-flight (LC-QTOF), is a powerful tool for identifying and quantifying migrants from plastic packaging. spectroscopyonline.commdpi.com Studies have utilized these techniques to identify this compound as a migrant from multilayer plastic packaging materials used for products like fruit puree and juices. spectroscopyonline.commdpi.com
The standardized testing conditions for migration studies often involve exposing the material to food simulants for a specified duration and temperature to mimic long-term storage. spectroscopyonline.com The choice of analytical column, such as a C8 column, can be crucial for resolving specific non-intentionally added substances like this compound. mdpi.com
Research on Substitution and Development of Safer Alternatives
The regulatory scrutiny and hazard classifications of this compound and similar compounds have spurred research into safer alternatives. This research is a cornerstone of green chemistry and sustainable product design. The primary goal is to identify or develop plasticizers and other additives that offer similar performance characteristics without the associated health and environmental concerns.
The process of finding safer alternatives involves a multi-faceted approach known as chemical alternatives assessment (CAA). metu.edu.tr This includes:
Chemical Hazard Assessment (CHA): Evaluating the intrinsic hazards of potential substitutes. metu.edu.tr
Environmental Exposure Assessment (EEA): Modeling the potential environmental fate and transport of alternatives. metu.edu.tr
Qualitative Human Exposure Assessment (QHEA): Assessing the potential for human exposure to the alternatives. metu.edu.tr
Several classes of compounds have been investigated as potential replacements for traditional plasticizers. These include:
Adipates: Such as di(ethylhexyl) adipate (DEHA) and diisononyl adipate (DINA). webflow.combyggemiljo.no
Citrates: For example, acetyl tributyl citrate (B86180) (ATBC). webflow.comnih.gov
Terephthalates: Notably bis(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP). webflow.com
Trimellitates: Including trioctyl trimellitate (TOTM). webflow.com
The selection of a suitable alternative is a complex process that requires balancing performance, cost, and safety. Research continues to explore novel plasticizers and alternative polymer systems that are inherently flexible, thereby reducing or eliminating the need for plasticizing additives. nih.gov
International Regulatory Frameworks and Their Influence on Research Priorities
International regulatory frameworks play a pivotal role in shaping the research agenda for chemicals like this compound. Key regulations include:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: This regulation places the burden of proof on companies to demonstrate the safety of their chemicals. compliancegate.com Substances of Very High Concern (SVHC), which include many phthalates, are subject to stringent controls and potential phase-out. compliancegate.com While this compound is not a phthalate (B1215562), its structural similarity to regulated phthalates like bis(2-methoxyethyl) phthalate (DMEP) and its classification as a glycol ether mean it is often considered in the broader context of plasticizer safety. compliancegate.comsante.fr DMEP, for instance, is classified as a category 1B reproductive toxicant under the CLP Regulation and is on the SVHC Candidate List. compliancegate.comsante.frcanada.ca
Toxic Substances Control Act (TSCA) in the United States: The EPA's TSCA inventory lists this compound. coleparmer.comnih.gov This means the chemical is subject to EPA regulation, including reporting and testing requirements.
Canadian Environmental Protection Act, 1999 (CEPA 1999): In Canada, substances are prioritized for assessment based on their potential for exposure and hazard. canada.ca For example, bis(2-methoxyethyl) phthalate (DMEP) was identified as a high priority for assessment due to its potential for exposure and its classification for reproductive and developmental toxicity. canada.ca
These international frameworks create a global push for more comprehensive toxicological data, improved analytical methods for detecting low levels of migration, and the development of demonstrably safer alternatives. The need to comply with diverse and evolving international regulations is a strong incentive for companies and research institutions to invest in these areas of study.
Future Directions and Emerging Research Avenues
Development of Advanced Analytical Techniques for Environmental and Biological Monitoring
The accurate detection and quantification of Bis(2-methoxyethyl) adipate (B1204190) in various environmental and biological matrices are fundamental to assessing its prevalence and potential impact. While established methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for adipate ester analysis, future research is focusing on enhancing sensitivity, specificity, and efficiency.
Advanced chromatographic techniques are a key area of development. To overcome challenges such as co-elution with structurally similar compounds in complex samples, researchers are exploring the optimization of column selectivity through mixed-mode stationary phases (e.g., C18 with embedded polar groups). Furthermore, two-dimensional gas chromatography (GC×GC) offers enhanced resolution and is a promising avenue for separating target analytes from complex matrix interferences. High-performance thin-layer chromatography (HPTLC) protocols, which utilize multiple mobile phases, are also being investigated for their potential in separating structurally similar esters.
Another promising frontier is the development of novel biosensors for real-time, on-site monitoring. researchgate.netnih.govfrontiersin.orgresearchgate.net These devices, which integrate biological recognition elements with physicochemical transducers, could offer rapid and sensitive detection of Bis(2-methoxyethyl) adipate in environmental samples. researchgate.netnih.gov Research in this area may focus on identifying specific enzymes or antibodies that can selectively bind to this compound, paving the way for the creation of highly specific and sensitive biosensing platforms. nih.govfrontiersin.org The use of nanomaterials in biosensor construction is also a rapidly growing field, with the potential to significantly enhance the signal and sensitivity of these devices. frontiersin.org
| Technique | Principle | Potential Advantages for this compound Analysis |
| Two-Dimensional Gas Chromatography (GC×GC) | Utilizes two columns with different stationary phases for enhanced separation. | Improved resolution of complex mixtures, better separation from interfering compounds. |
| Mixed-Mode Solid-Phase Extraction (SPE) | Employs SPE cartridges with multiple retention mechanisms. | Enhanced selectivity for target analytes, improved sample clean-up. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Uses high-performance plates and multiple mobile phases for separation. | High sample throughput, cost-effective analysis of multiple samples. |
| Biosensors | Utilizes biological recognition elements for specific analyte detection. | Real-time monitoring, high sensitivity and selectivity, potential for portable devices. researchgate.netnih.gov |
| Fourier Transform Raman Spectroscopy (FT-Raman) | Measures the vibrational modes of molecules. | Non-destructive analysis, potential for direct analysis of plasticizers in polymers. core.ac.uk |
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches for Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are becoming indispensable tools in chemical risk assessment. wur.nlnih.govresearchgate.netresearchgate.net These computational models predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure, reducing the need for extensive and costly experimental testing. wur.nlresearchgate.net
Future research will likely focus on the development and validation of robust QSAR models specifically for adipate plasticizers, including this compound. These models could predict a range of endpoints, such as biodegradability, bioaccumulation potential, and various forms of toxicity, including endocrine disruption. nih.govresearchgate.net The development of such models requires large datasets of high-quality experimental data for a diverse set of adipate esters.
The application of existing in silico tools also holds significant promise. Platforms like the VirtualToxLab and others are designed to predict the endocrine-disrupting potential of chemicals by modeling their interaction with nuclear receptors. nih.govsnf.ch Applying these tools to this compound and its metabolites could provide valuable insights into its potential to interfere with hormonal systems. nih.gov Furthermore, read-across approaches, where data from structurally similar compounds are used to predict the properties of a target chemical, can be a valuable tool, especially when experimental data are limited. scispace.com
| Modeling Approach | Predicted Endpoint | Relevance for this compound |
| QSAR | Toxicity (e.g., acute, chronic, genotoxicity) | Prediction of potential adverse health effects. wur.nlresearchgate.net |
| QSAR | Endocrine Disruption | Screening for potential hormonal activity. nih.govresearchgate.net |
| QSAR | Environmental Fate (e.g., biodegradability, bioaccumulation) | Assessment of environmental persistence and distribution. |
| In Silico Docking | Receptor Binding Affinity | Elucidation of potential mechanisms of toxicity. nih.gov |
| Read-Across | Data Gap Filling | Estimation of properties based on data from similar adipates. scispace.com |
Research into Nanomaterial Interactions and Synergistic Effects
The increasing prevalence of both plasticizers and engineered nanomaterials in the environment raises questions about their potential interactions and combined effects. neptjournal.comnih.govnih.govresearchgate.netfrontiersin.org Nanoplastics, which are breakdown products of larger plastic debris, have a high surface area-to-volume ratio and can adsorb other environmental pollutants. neptjournal.comeuropa.eu
A key area for future research is to investigate the adsorption and desorption behavior of this compound on various types of nanomaterials, including nanoplastics and other engineered nanoparticles. Understanding these interactions is crucial for predicting the environmental transport and bioavailability of the plasticizer. nih.gov
Furthermore, there is a need to explore the synergistic or antagonistic toxicological effects of co-exposure to this compound and nanomaterials. nih.gov The combined exposure could potentially lead to different or more pronounced adverse effects on organisms than exposure to either substance alone. neptjournal.comnih.gov Studies on aquatic organisms have shown that the presence of nanoplastics can alter the toxicity of other pollutants. neptjournal.comnih.gov Future research should include studies at different trophic levels to understand the potential for bioaccumulation and biomagnification of these co-contaminants.
Comparative Toxicological Studies with Next-Generation Plasticizers
In response to concerns about the potential health effects of some traditional plasticizers, there is a growing market for "next-generation" or alternative plasticizers, many of which are derived from bio-based sources. su.semdpi.comrsc.orgresearchgate.netrsc.org These include compounds such as epoxidized soybean oil (ESBO), citrates, and plasticizers derived from cardanol. rsc.orgontosight.ai
Future research should focus on conducting comprehensive comparative toxicological studies between this compound and these emerging alternatives. researchgate.net Such studies should evaluate a wide range of toxicological endpoints, including acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and endocrine-disrupting potential. These comparisons are essential for making informed decisions about the relative safety of different plasticizers and avoiding "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to have similar or even greater risks. researchgate.net
These comparative studies should ideally be conducted using standardized methodologies to ensure the data are comparable and can be used for regulatory decision-making. Both in vitro and in vivo studies will be necessary to build a comprehensive toxicological profile for each compound.
| Plasticizer Type | Example Compounds | Key Characteristics | Research Needs |
| Adipates | This compound, DEHA, DINA | Good low-temperature performance. su.seexxonmobilchemical.com | Comprehensive toxicological data, comparative studies with new alternatives. |
| Phthalates | DEHP, DBP | Widely used, but some have been identified as hazardous. wur.nlunipr.it | Continued monitoring and assessment of alternatives. |
| Bio-based | Epoxidized soybean oil (ESBO), Acetyl tributyl citrate (B86180) (ATBC) | Derived from renewable resources, often have lower toxicity. ontosight.ai | Long-term toxicity data, performance characteristics. |
| Next-Generation | Cardanol-based plasticizers | Can offer improved performance and lower migration. rsc.orgrsc.org | Full toxicological and environmental impact assessments. |
Life Cycle Assessment (LCA) and Sustainability Evaluations
A complete understanding of the environmental footprint of this compound requires a comprehensive Life Cycle Assessment (LCA). setylose.com An LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction and manufacturing to use and end-of-life disposal or recycling. setylose.comwhiterose.ac.uk
Future research should aim to conduct a full LCA for this compound, following established international standards such as those from the International Organization for Standardization (ISO). This would involve quantifying inputs (e.g., energy, raw materials) and outputs (e.g., emissions to air, water, and soil) at each stage of the life cycle. The results of such an assessment would provide a holistic view of the environmental performance of this plasticizer and identify areas for improvement.
In addition to a traditional LCA, sustainability evaluations should also be conducted. These assessments can incorporate a broader range of indicators, including economic and social aspects, in addition to environmental impacts. The development of an Environmental Product Declaration (EPD) for this compound, based on a verified LCA, would provide transparent and comparable information about its environmental performance. setylose.com
Remediation Strategies for Environmental Contamination
In the event of environmental contamination with this compound, effective remediation strategies are needed. Research in this area is focused on developing and optimizing technologies for the removal of plasticizers from soil and water.
Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising and environmentally friendly approach. tandfonline.comnih.gov Studies on other adipate esters have shown that they can be biodegraded by soil microorganisms. nih.govmdpi.com Future research should focus on identifying and isolating microbial strains that are highly efficient at degrading this compound and its breakdown products. Investigating the metabolic pathways involved in its degradation is also crucial for optimizing bioremediation processes. nih.gov
Phytoremediation, the use of plants to remove, contain, or degrade contaminants, is another green technology with potential for remediating sites contaminated with plastic additives. tandfonline.comresearchgate.netmdpi.comscirp.orgup.pt Research is needed to identify plant species that can effectively take up and metabolize this compound. Understanding the mechanisms of uptake, translocation, and transformation of the compound within the plant is essential for developing effective phytoremediation strategies. mdpi.comscirp.org
In addition to biological methods, advanced oxidation processes (AOPs), such as ozonation and photocatalysis, could also be explored for the degradation of this compound in water treatment systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Bis(2-methoxyethyl) adipate (BMEA) in environmental or biological samples?
- Methodology : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). EPA Method 506 outlines procedures for adipate ester analysis, including sample preparation and instrumental parameters . For complex matrices, custom chromatography columns packed with hydrocarbon-based stationary phases can improve separation efficiency .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) with flame ionization detection (FID) to assess purity. Compare retention times and spectral data against commercial standards. For trace impurities, use high-resolution MS to identify byproducts (e.g., incomplete esterification intermediates) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodology : Store in amber glass containers under inert gas (e.g., nitrogen) at 4°C to minimize hydrolysis and oxidation. Monitor degradation via periodic FTIR analysis for carbonyl group integrity. Stability studies for analogous adipate esters suggest avoiding prolonged exposure to light and humidity .
Advanced Research Questions
Q. How can co-elution challenges in chromatographic analysis of this compound be resolved?
- Methodology : Optimize column selectivity using mixed-mode stationary phases (e.g., C18 with embedded polar groups) or employ two-dimensional GC (GC×GC) for enhanced resolution. Refer to high-performance thin-layer chromatography (HPTLC) protocols for lipid analysis, which utilize multiple mobile phases to separate structurally similar esters . Adjust temperature gradients and solvent ratios to reduce matrix interference .
Q. What strategies improve the yield of this compound during acid-catalyzed esterification?
- Methodology : Use a molar excess of 2-methoxyethanol relative to adipic acid (≥3:1) and sulfuric acid as a catalyst. Reflux under Dean-Stark conditions to remove water and shift equilibrium. Monitor reaction progress via FTIR for the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and the emergence of ester C=O stretches (~1740 cm⁻¹) .
Q. How can matrix effects in mass spectrometric quantification of this compound be mitigated?
- Methodology : Implement isotope dilution with deuterated internal standards (e.g., d₄-BMEA) to correct for ion suppression/enhancement. Use matrix-matched calibration curves prepared in blank sample extracts. Optimize electrospray ionization (ESI) parameters (e.g., nebulizer pressure, capillary voltage) to reduce background noise .
Q. What metabolic pathways should be investigated for this compound in toxicological studies?
- Methodology : Conduct in vitro assays using liver microsomes or hepatocyte cultures to identify hydrolysis products (e.g., adipic acid, 2-methoxyethanol). For in vivo studies, use radiolabeled ¹⁴C-BMEA to track distribution and excretion. Compare metabolic profiles to structurally related esters like bis(2-ethylhexyl) adipate, which undergo hepatic esterase-mediated breakdown .
Data Contradiction and Optimization Notes
- Discrepancies in Extraction Efficiency : Studies on adipate esters report variable recovery rates (70–120%) depending on matrix complexity. Validate LLE/SPE protocols using spiked samples and adjust pH (e.g., acidic conditions for adipic acid retention) .
- Synthetic Yield Variability : Batch-to-batch inconsistencies may arise from residual moisture or catalyst deactivation. Pre-dry reactants and employ molecular sieves during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
